molecular formula C12H17N4OS+ B1217682 Thiamine CAS No. 70-16-6

Thiamine

Cat. No. B1217682
CAS RN: 70-16-6
M. Wt: 265.36 g/mol
InChI Key: JZRWCGZRTZMZEH-UHFFFAOYSA-N
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Patent
US06955890B2

Procedure details

The following reactions comprise the biosynthesis of thiamine: Thiamine biosynthesis begins with purine metabolism. From here AIR synthetase, the fifth step in the pathway catalyzes the conversion of 5′-phosphoribosyl-N-formylglycinamidine (FGAM) to 5′-phosphoribosyl-5-aminoimidazole (AIR). 4-Amino-5-hydroxymethyl-2-methylpyrimidine is then formed in a series of reactions.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
CC1[N+]([CH2:7][C:8]2[CH:9]=[N:10][C:11]([CH3:15])=[N:12][C:13]=2[NH2:14])=CSC=1CCO.N1C=C2C(N=CN2)=NC=1.C(OP(O)(O)=O)[C@H]1[O:33][C@@H](/N=C(\N)/CNC=O)[C@H](O)[C@@H]1O.C1N=CN([C@@H]2O[C@H](COP(O)(O)=O)[C@@H](O)[C@H]2O)C=1N>>[NH2:14][C:13]1[C:8]([CH2:7][OH:33])=[CH:9][N:10]=[C:11]([CH3:15])[N:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(SC=[N+]1CC=2C=NC(=NC2N)C)CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(SC=[N+]1CC=2C=NC(=NC2N)C)CCO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CN=C2N=CNC2=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@@H]1[C@H]([C@H]([C@@H](O1)/N=C(/CNC=O)\N)O)O)OP(=O)(O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C(N(C=N1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=NC=C1CO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.